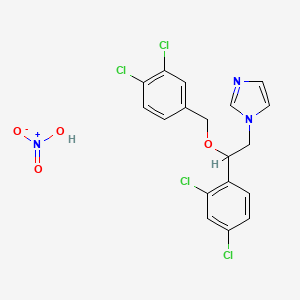
3,4-Dicloro Miconazol Nitrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro Miconazole Nitrate is a variant of Miconazole Nitrate . Miconazole Nitrate is an antifungal agent that is used to treat various types of fungal infections . It is used in the form of vaginal suppositories for the local treatment of vulvovaginal candidiasis .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloro Miconazole Nitrate is C18 H14 Cl4 N2 O . H N O3 and its molecular weight is 479.14 .Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
El nitrato de miconazol (MCNR) se usa ampliamente como un fármaco antifúngico para tratar infecciones superficiales . Es particularmente efectivo contra Candida albicans, una causa común de infecciones fúngicas .
Formulación de Gel Transetosomal
Los investigadores han desarrollado un gel transetosomal cargado con MCNR (MNTG) para mejorar la efectividad antifúngica de MCNR . En un modelo de rata in vivo, MNTG demostró una mayor actividad antifúngica y restauración de la piel en comparación con el gel de nitrato de miconazol (MNG) y la crema Daktarin® comercializada .
Estudios Histopatológicos y Hematológicos
El perfil de seguridad y la actividad antifúngica de MNTG se confirmaron mediante estudios histopatológicos y hematológicos . El recuento de linfocitos y glóbulos blancos del grupo tratado aumentó, pero su recuento de eosinófilos disminuyó .
Aplicación Tópica
Debido a los efectos adversos de MCNR cuando se toma por vía oral (como náuseas, vómitos, distensión abdominal e incomodidad abdominal), los investigadores han propuesto una formulación en gel para aplicación tópica . Esto evita las desventajas de la administración oral .
Sistema Micelar Asistido por Surfactantes
Para mejorar la actividad terapéutica de MCNR, se dispersó un sistema micelar asistido por surfactantes dentro de una formulación de gel de nitrato de miconazol
Mecanismo De Acción
Target of Action
3,4-Dichloro Miconazole Nitrate, also known as Miconazole EP impurity F, primarily targets the CYP450 14α-lanosterol demethylase enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
The compound acts by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, leading to impaired cell membrane composition and permeability . The disruption in the cell membrane integrity leads to leakage of essential ions and molecules, thereby inhibiting the growth and reproduction of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Dichloro Miconazole Nitrate is the ergosterol biosynthesis pathway . By inhibiting the CYP450 14α-lanosterol demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and cause the death of the organism .
Result of Action
The result of the action of 3,4-Dichloro Miconazole Nitrate is the effective treatment of various fungal infections. By disrupting the fungal cell membrane, the compound causes the death of the fungal cells, thereby clearing the infection .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3,4-Dichloro Miconazole Nitrate interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary for ergosterol biosynthesis . The inhibition of ergosterol results in increased cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with phospholipids in the cell membrane, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and interfere with triglyceride and phospholipid biosynthesis .
Cellular Effects
3,4-Dichloro Miconazole Nitrate has a significant impact on various types of cells and cellular processes. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections . The inhibition of ergosterol biosynthesis by 3,4-Dichloro Miconazole Nitrate leads to altered cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .
Molecular Mechanism
The primary mechanism of action of 3,4-Dichloro Miconazole Nitrate is through the inhibition of the CYP450 14α-lanosterol demethylase enzyme . This results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .
Temporal Effects in Laboratory Settings
The effects of 3,4-Dichloro Miconazole Nitrate over time in laboratory settings have been observed in various studies. For instance, one study demonstrated the greatest antifungal activity of 3,4-Dichloro Miconazole Nitrate-loaded transethosomal gel against Candida albicans in an in vivo rat model .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro Miconazole Nitrate vary with different dosages in animal models. For instance, one suppository (miconazole nitrate, 200 mg) is inserted intravaginally once daily at bedtime for three consecutive days . The dosage can be adjusted based on the severity of the infection and the patient’s response to treatment .
Metabolic Pathways
3,4-Dichloro Miconazole Nitrate is involved in the metabolic pathway of ergosterol biosynthesis . It inhibits the enzyme 14-α demethylase, which is necessary for the synthesis of ergosterol, a critical component of fungal cell membranes .
Transport and Distribution
Given its lipophilic nature and its ability to interact with phospholipids in the cell membrane , it can be hypothesized that it may be distributed within cells and tissues through passive diffusion or facilitated transport.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with ergosterol, a critical component of fungal cell membranes .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLQMTZCNGZQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

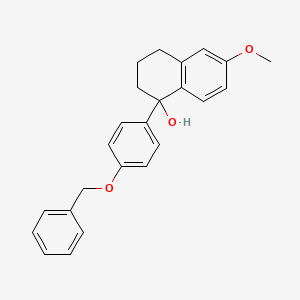

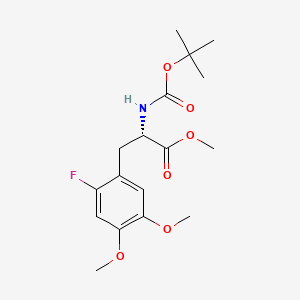
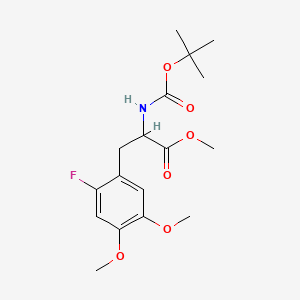
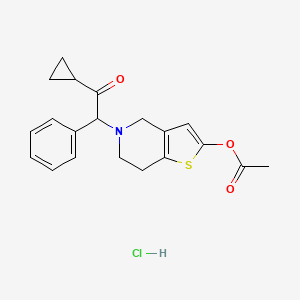

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)


